molecular formula C16H15NO3S2 B2686676 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034434-16-5

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2686676
CAS No.: 2034434-16-5
M. Wt: 333.42
InChI Key: GRDGCEULSOYQPR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a hydroxyethyl backbone substituted with a furan ring (bearing a thiophen-3-yl group) and a 2-(thiophen-3-yl)acetamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiophene- and furan-containing acetamides) have demonstrated anti-inflammatory, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-13(8-17-16(19)7-11-3-5-21-9-11)15-2-1-14(20-15)12-4-6-22-10-12/h1-6,9-10,13,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGCEULSOYQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the thiophene ring: Thiophene rings are introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

    Amidation: The final step involves the formation of the acetamide group through amidation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammatory pathways, or signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Key Structural Features Pharmacological Activity Synthesis Highlights Reference
Target Compound Hydroxyethyl-furan-thiophene core; dual thiophen-3-yl substituents Not reported Likely involves Suzuki coupling for aryl groups
Monomer 1 (N,N-dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium bromide) Thiophene acetamide; quaternary ammonium group Surfactant/amphiphilic properties Alkylation of dimethylaminoethyl acetamide
K306(1) (2-(4-fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide) Thiophene sulfonamide; fluorophenyl group SHIP1 phosphatase activator Sulfonylation of amine intermediate
Compound 15 (2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) Nitrofuryl-thiazolidinone hybrid Antimicrobial (nitrofuran-derived) Cyclocondensation reaction
Triazole-furan acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) Triazole-furan core; sulfanyl linkage Anti-exudative (vs. diclofenac sodium) Triazole ring formation

Electronic and Physicochemical Properties

  • Target Compound vs. Monomer 1: The hydroxyethyl-furan-thiophene backbone in the target compound likely enhances hydrophilicity compared to Monomer 1’s quaternary ammonium group, which confers surfactant properties .
  • Target Compound vs. K306(1) : The absence of sulfonamide groups in the target compound may reduce its enzyme-targeting specificity compared to K306(1), a SHIP1 activator .
  • Target Compound vs.

Pharmacological Potential

  • Anti-inflammatory Activity : Triazole-furan acetamides () showed anti-exudative effects comparable to diclofenac sodium, suggesting that the target compound’s furan-thiophene system may similarly modulate inflammatory pathways .
  • Enzyme Interactions : Sulfonamide derivatives (e.g., K306(1)) exhibit SHIP1 activation, while nitro-furyl compounds (e.g., Compound 15) target microbial enzymes. The target’s dual thiophene rings could interact with cytochrome P450 or kinases, though experimental validation is needed .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₃N₁O₄S
Molecular Weight 303.3 g/mol
CAS Number 2034343-86-5

This compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are implicated in various diseases including cancer and inflammation .
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene and furan can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis . Specifically, this compound may target pathways that regulate tumor growth.

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase activity suggests it could be effective in treating inflammatory conditions. Inhibition of this enzyme can lead to decreased production of pro-inflammatory mediators, thereby reducing inflammation .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • Inhibition of Lipoxygenase : A study demonstrated that derivatives similar to this compound showed nanomolar activity against human platelet-type lipoxygenase, indicating potential for therapeutic use in inflammatory diseases .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
SolventDMF/THF (8:2 ratio)Enhances solubility
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Reaction Time12–24 hoursEnsures completion

What characterization techniques are essential for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry of thiophene/furan rings and acetamide connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ = 354.08) .
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Q. Advanced :

  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution for biological studies.
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to resolve ambiguities .

How do the electronic properties of thiophene and furan moieties influence the compound’s reactivity?

Q. Advanced

  • π-Conjugation Effects : Thiophene’s electron-rich sulfur enhances charge transfer, while furan’s oxygen increases polarity, affecting solubility and intermolecular interactions .
  • DFT Analysis : Compute HOMO-LUMO gaps using methods like B3LYP/6-31G* to predict sites for electrophilic/nucleophilic attack .
  • Experimental Validation : Cyclic voltammetry to measure redox potentials and correlate with computational data .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-Response Curves : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines to account for variability .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with targets (e.g., kinases) under consistent buffer conditions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (pH, temperature) .

What strategies optimize catalytic efficiency in cross-coupling steps during synthesis?

Q. Advanced

  • Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands to improve Pd catalyst turnover .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding poses with targets (e.g., GPCRs) using AutoDock Vina, validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) to distinguish enthalpic vs. entropic binding drivers .
  • Cryo-EM : Resolve high-resolution structures of compound-target complexes for mechanism-of-action insights .

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